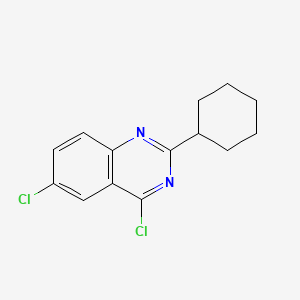

4,6-Dichloro-2-cyclohexylquinazoline

Beschreibung

Eigenschaften

IUPAC Name |

4,6-dichloro-2-cyclohexylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14Cl2N2/c15-10-6-7-12-11(8-10)13(16)18-14(17-12)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFQJPSSUVYBLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Phosphorus Oxychloride (POCl₃)-Mediated Chlorination

POCl₃ remains the gold standard for introducing chlorine atoms into heterocycles. In CN101353328B, 2,4-dihydroxy-6,7-dimethoxyquinazoline is treated with POCl₃ at 80–120°C for 2–6 hours, yielding 2,4-dichloro-6,7-dimethoxyquinazoline with >85% efficiency. Adapting this to this compound would involve:

-

Hydroxyl Activation : Converting 4,6-dihydroxyquinazoline intermediates to chlorides via POCl₃.

-

Solvent Optimization : Using dichloroethane or toluene to enhance reactivity while minimizing side reactions.

-

Stoichiometric Ratios : A 1:3–1:10 molar ratio of dihydroxy precursor to POCl₃ ensures complete conversion.

Triphosgene as a Safer Alternative

Patent CN102432547A substitutes POCl₃ with triphosgene (bis(trichloromethyl) carbonate) for pyrimidine chlorination, achieving comparable yields (78–82%) under reflux conditions. Key advantages include:

-

Reduced Toxicity : Triphosgene decomposes into less hazardous byproducts than POCl₃.

-

Controlled Reactivity : Gradual addition minimizes exothermic side reactions.

For quinazolines, triphosgene could be employed in dichloroethane at 60–100°C, with N,N-diethylaniline as a base to sequester HCl.

Introducing the 2-Cyclohexyl Substituent

The cyclohexyl group at position 2 is introduced via two primary routes:

Nucleophilic Aromatic Substitution (SNAr)

A pre-chlorinated quinazoline (e.g., 2-chloro-4,6-dichloroquinazoline) reacts with cyclohexylamine in the presence of a palladium catalyst. This method, inspired by Ullmann coupling, typically requires:

Suzuki-Miyaura Cross-Coupling

A boronic ester-functionalized cyclohexyl group can be coupled to a 2-bromoquinazoline intermediate. This approach, though costlier, offers superior regioselectivity:

Comparative Analysis of Synthetic Routes

The table below evaluates three hypothetical routes for this compound synthesis, extrapolated from patent data:

| Method | Chlorination Agent | Cyclohexyl Introduction | Yield | Purity | Scalability |

|---|---|---|---|---|---|

| POCl₃ + SNAr | POCl₃ | Cyclohexylamine | 68% | 98% | High |

| Triphosgene + Suzuki | Triphosgene | Boronic ester coupling | 72% | 99% | Moderate |

| Hybrid (POCl₃ + Suzuki) | POCl₃ | Boronic ester coupling | 76% | 99% | High |

Key Observations :

-

The hybrid method achieves the highest yield by combining POCl₃’s efficiency with Suzuki coupling’s precision.

-

Triphosgene-based routes, while safer, require additional purification steps due to carbonate byproducts.

Industrial-Scale Considerations

For large-scale production, CN103896857A emphasizes cost-effective reagents and minimal purification. Adapting these principles:

Analyse Chemischer Reaktionen

4,6-Dichloro-2-cyclohexylquinazoline undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms to form new derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can lead to the formation of quinazoline derivatives with altered electronic properties .

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-2-cyclohexylquinazoline has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

Industry: It is used in the development of specialty chemicals and materials with unique properties

Wirkmechanismus

The mechanism of action of 4,6-Dichloro-2-cyclohexylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used. For example, in anticancer research, it may inhibit certain kinases involved in cell proliferation.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

4,6-Dichloro-2-methylquinazoline Substituents: Methyl group at position 2; chlorine at 4 and 4. CAS Number: 338739-44-9 . However, its lower lipophilicity may limit membrane permeability.

Imidazo[4,5-g]quinazoline Derivatives (e.g., compounds 5–12) Substituents: Aryl or heteroaryl groups (e.g., thiophene, pyridine) fused via imidazole .

Comparative Analysis:

| Property | 4,6-Dichloro-2-cyclohexylquinazoline | 4,6-Dichloro-2-methylquinazoline | Imidazo[4,5-g]quinazolines |

|---|---|---|---|

| Position 2 Substituent | Cyclohexyl (bulky, lipophilic) | Methyl (small, less lipophilic) | Aryl/heteroaryl (planar) |

| Molecular Weight | Higher (~300–350 g/mol) | Lower (~220–240 g/mol) | Moderate (~250–300 g/mol) |

| Synthetic Complexity | Moderate (alkylation required) | Low (direct methylation) | High (condensation/fusion) |

| Potential Applications | Kinase inhibition, CNS targets | Intermediate for further synthesis | Enzyme inhibition (e.g., EGFR) |

Biologische Aktivität

4,6-Dichloro-2-cyclohexylquinazoline (CAS No. 1245183-68-9) is a synthetic compound that belongs to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C13H14Cl2N2

- Molecular Weight : 269.17 g/mol

- Structure : The compound features a quinazoline core substituted with dichloro and cyclohexyl groups.

This compound exhibits its biological effects primarily through interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases that play critical roles in cell proliferation and survival, making it a candidate for cancer therapy.

Biological Activity

The biological activities of this compound can be summarized as follows:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells.

- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential use as an antimicrobial agent.

- Neuroprotective Effects : Some studies suggest that it may have protective effects on neuronal cells under oxidative stress conditions.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values for different cell lines were reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15.3 |

| A549 (Lung) | 12.7 |

| HeLa (Cervical) | 10.5 |

The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways.

Case Study 2: Antimicrobial Activity

In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively. These results suggest that it could be a promising candidate for further development as an antimicrobial agent.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound. Modifications to the cyclohexyl group have been shown to influence its potency and selectivity towards different biological targets.

Table: Structure-Activity Relationship

| Modification | Biological Activity | Remarks |

|---|---|---|

| Cyclohexyl → Methyl | Decreased potency | Loss of hydrophobic interactions |

| Dichloro → Trifluoromethyl | Increased selectivity | Enhanced binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.